Fmoc-2-amino-4-fluorobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHESMLXNPOVJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Development of Enzyme Inhibitors
The design of enzyme inhibitors is a major focus of drug discovery. americanpeptidesociety.orgnih.gov Peptides and peptidomimetics containing unnatural amino acids are often explored as potential inhibitors. americanpeptidesociety.org The incorporation of 2-amino-4-fluorobenzoic acid into a peptide sequence can lead to compounds that act as enzyme inhibitors. researchgate.net The fluorinated aromatic ring can participate in specific interactions within the active site of an enzyme, potentially leading to potent and selective inhibition. Peptides containing various amino acid derivatives have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV). nih.gov
Design of Receptor Ligands
Peptides are natural ligands for many receptors and play crucial roles in cellular communication. nih.gov The development of synthetic peptides that can act as receptor agonists or antagonists is a key area of therapeutic research. Aminobenzoic acid derivatives have been used as linkers or scaffolds in the design of cyclic peptides that can bind to specific receptors, such as the G-CSF receptor. nih.gov The rigid nature of the aminobenzoic acid core can help to pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity.
Recent Research and Future Directions
Current research continues to explore the use of fluorinated amino acids and Fmoc chemistry to create novel peptides and peptidomimetics with tailored properties. While specific research on Fmoc-2-amino-4-fluorobenzoic acid is not extensively documented in publicly available literature, the principles guiding its use are well-established. Future research is likely to focus on the synthesis of peptides containing this and related building blocks to investigate their potential as therapeutic agents, diagnostic tools, and advanced materials. The development of more efficient synthetic routes and a deeper understanding of how fluorination influences peptide structure and function will further expand the applications of this versatile compound.
Molecular Probes and Labeling Agents
While not a classic fluorophore, the intrinsic fluorescence of the fluorenyl group of the Fmoc moiety can be utilized in certain analytical applications. nih.gov More significantly, the fluorinated aromatic ring can serve as a ¹⁹F NMR probe. nih.gov By incorporating Fmoc-2-amino-4-fluorobenzoic acid into a peptide, researchers can use ¹⁹F NMR to study the peptide's structure, dynamics, and interactions with other molecules in a complex biological environment with minimal background signal. nih.gov
Role in Medicinal Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents.
Applications in Advanced Chemical Biology and Medicinal Chemistry Research
Development of Enzyme Inhibitors and Biological Modulators
The design and synthesis of molecules that can selectively interact with and modulate the activity of enzymes and other biological targets are central to drug discovery. Fmoc-2-amino-4-fluorobenzoic acid provides a versatile platform for developing such inhibitors and modulators.
Targeting Cholinesterases and Other Biological Targets
Derivatives of fluorinated benzoic acids are being explored for their potential to inhibit cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. The core structure of 2-amino-4-fluorobenzoic acid serves as a foundational element in the synthesis of novel therapeutic agents. innospk.comguidechem.com Its applications extend to the development of drugs like Afatinib, a second-generation EGFR tyrosine kinase inhibitor, and Nintedanib. guidechem.com
Structure-Activity Relationship (SAR) Studies Emphasizing Fluorine Positioning
The placement of the fluorine atom on the benzoic acid ring is a critical determinant of a molecule's biological activity. Structure-activity relationship (SAR) studies investigate how such structural modifications influence the interaction of a molecule with its biological target.
The position of the fluorine atom on an aromatic ring can significantly impact a compound's binding affinity and efficacy. For instance, in the development of Mcl-1/Bfl-1 dual inhibitors, the substitution of a fluorine atom at a specific position on the benzoic acid core was shown to be important for hydrophobic interactions within the protein's binding pocket. nih.gov The electron-withdrawing nature of fluorine can also influence the acidity of the carboxylic acid group and the basicity of the amino group, thereby affecting ionization at physiological pH and the potential for hydrogen bonding and other non-covalent interactions. pharmacy180.com Studies on fluorinated benzoic acids have revealed that the specific placement of fluorine can lead to different crystal packing arrangements, which can be correlated to the structural landscape of benzoic acid itself. researchgate.netrsc.org The interplay between the fluorine substituent and the carboxylic group, as well as other substituents on the ring, dictates the conformational preferences of the molecule, which in turn affects its biological activity. uc.pt
Contribution to Drug Discovery Platforms
This compound is a significant contributor to modern drug discovery platforms, which often rely on the rapid synthesis and screening of large numbers of compounds to identify new therapeutic leads.
Building Blocks for Combinatorial Chemistry and Library Synthesis
The Fmoc protecting group on the amino function of 2-amino-4-fluorobenzoic acid makes it an ideal building block for solid-phase peptide synthesis (SPPS) and combinatorial chemistry. smolecule.com The Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, allowing for the sequential addition of other amino acids or chemical moieties to build diverse molecular libraries. researchgate.net This enables the rapid generation of a multitude of structurally related compounds for high-throughput screening. The use of such fluorinated building blocks in combinatorial libraries allows for the systematic exploration of the effects of fluorine substitution on biological activity.
Design of Novel Therapeutic Candidates
The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, are strategically utilized in the design of novel therapeutic candidates. nih.gov The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.gov this compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For example, it is a key intermediate in the synthesis of Afatinib. guidechem.com The fluorinated benzoic acid scaffold has been incorporated into molecules targeting a range of diseases, from cancer to bacterial infections. guidechem.comnih.gov
Radiochemistry and Isotopic Labeling Applications
The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron-emitting radionuclide in positron emission tomography (PET) imaging, a powerful non-invasive diagnostic tool in medicine. nih.govacs.org The development of methods to incorporate ¹⁸F into biologically active molecules is a major focus of radiochemistry research.
Fluorine-18 has a convenient half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. acs.orgnih.gov The synthesis of ¹⁸F-labeled radiotracers often involves the late-stage introduction of the radionuclide into a precursor molecule. acs.org Derivatives of fluorobenzoic acid are valuable precursors for the synthesis of ¹⁸F-labeled imaging agents. For instance, 4-[¹⁸F]fluorobenzoic acid has been used as a prosthetic group to label peptides and other biomolecules for PET imaging. nih.gov The synthesis of such radiolabeled compounds often requires automated processes to handle the short-lived isotope efficiently. nih.gov
A notable application is the development of 2-[¹⁸F]F-p-aminobenzoic acid (2-[¹⁸F]F-PABA), a radiotracer that has shown promise in detecting and monitoring Staphylococcus aureus infections. nih.gov This tracer accumulates in bacteria, allowing for the visualization of infection sites using PET. nih.gov The ability to isotopically label compounds like crizotinib (B193316) with ¹⁸F without altering their chemical structure is a significant advantage, as it preserves the biological properties of the parent drug while enabling in vivo imaging studies. mdpi.comresearchgate.net
Research on this compound in PET Imaging Remains Undocumented in Publicly Accessible Scientific Literature
Extensive searches of publicly available scientific databases and research literature have yielded no specific information regarding the application of the chemical compound this compound in the development of Positron Emission Tomography (PET) imaging agents or in methodologies for isotopic fluorine incorporation into biomolecules.
While the fields of chemical biology and medicinal chemistry actively explore various fluorinated compounds and precursors for PET imaging, a powerful diagnostic tool, this compound does not appear in published research concerning its use as a direct precursor for PET tracers. Similarly, methodologies detailing its specific use for the incorporation of isotopic fluorine, such as Fluorine-18, into peptides or other biomolecules are not described in the available literature.
The development of PET imaging agents often involves the synthesis of molecules that can be labeled with a positron-emitting radionuclide. Fluorine-18 is a commonly used isotope, and its incorporation into biologically active molecules is a key area of research. This process frequently utilizes precursor molecules that facilitate the radiolabeling process. However, based on the current search, the role of this compound in this specific application has not been documented in scientific articles or patents.
Likewise, the study of isotopic fluorine incorporation into biomolecules is a significant area of research for understanding biological processes and for developing new therapeutic and diagnostic agents. While various techniques and starting materials are employed for this purpose, the use of this compound as a building block in these methodologies is not reported in the accessible scientific literature.
It is possible that research involving this specific compound exists but has not been published in publicly indexed sources, or that it is a novel area of investigation that has not yet resulted in published findings. Therefore, a definitive statement on its applications in these advanced research areas cannot be made at this time based on the available information.
Analytical and Spectroscopic Characterization Methodologies
Fmoc Derivatization for Chromatographic Analysis
Derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely employed strategy in analytical chemistry for the quantification and detection of amino acids and related compounds. scielo.br This process attaches the Fmoc moiety to the primary or secondary amino group of the target molecule. nih.gov The purpose of this chemical modification is to append a chromophoric and fluorophoric group to molecules that may otherwise lack a strong response to UV or fluorescence detectors, which are common in high-performance liquid chromatography (HPLC). scielo.br The resulting Fmoc-derivative is significantly more hydrophobic, which enhances its retention on reversed-phase HPLC columns and allows for effective separation from interfering substances in complex matrices. researchgate.net
HPLC is a cornerstone technique for the analysis of Fmoc-derivatized compounds. The Fmoc group possesses a strong molar absorptivity in the UV region, typically around 265 nm, allowing for sensitive detection. Even greater sensitivity can be achieved using a fluorescence detector, as the fluorenyl group is highly fluorescent. nih.gov
For fluorescence detection, an excitation wavelength of approximately 260-265 nm is used, with emission typically monitored at around 310-340 nm. nih.gov Some methods have shown that increasing the emission wavelength to as high as 630 nm can substantially reduce baseline noise. nih.gov The separation is generally performed on reversed-phase columns (e.g., C8 or C18) using a gradient elution program. The mobile phase often consists of an aqueous buffer (such as acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. shimadzu.comlcms.cz
Table 1: Typical HPLC Parameters for Analysis of Fmoc-Amino Acids
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 2.7-5 µm | Separates compounds based on hydrophobicity. |
| Mobile Phase A | Aqueous Buffer (e.g., Sodium Acetate, Borate) | Controls pH and interacts with polar analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute hydrophobic compounds. |
| Elution | Gradient | Changes solvent composition over time for optimal separation of multiple components. |
| UV Detection | ~265 nm | Detects the chromophoric Fmoc group. |
| Fluorescence Detection | Excitation: ~265 nm, Emission: ~315 nm or 630 nm | Provides higher sensitivity and selectivity for the fluorophoric Fmoc group. nih.gov |
| Column Temperature | 25-40 °C | Affects retention time and peak shape. |
Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful tool for the analysis of Fmoc-2-amino-4-fluorobenzoic acid, offering high selectivity and sensitivity. This technique is particularly valuable for confirming the identity of the compound and for its quantification at very low levels. researchgate.net Pre-column derivatization with Fmoc-Cl increases the molecular mass and improves reverse-phase separation and ionization efficiency. researchgate.net
Electrospray ionization (ESI) is a common interface used for these analyses, often operated in negative ion mode, which is well-suited for the acidic nature of the derivatized compound. nih.gov For quantitative studies, tandem mass spectrometry (MS/MS) is employed using a multiple reaction monitoring (MRM) workflow. In MRM, a specific precursor ion (the molecular ion of the Fmoc-derivative) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional specificity, as it requires both the precursor and product ion masses to be correct for a signal to be registered. nih.gov The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of unique MRM transitions for each compound being analyzed. nih.gov
Table 2: Example of LC-MS/MS Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase HPLC | As described in section 5.1.1. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Generates charged ions from the eluted analyte for MS detection. nih.gov |
| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides structural information and selective detection. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Isolates a precursor ion, fragments it, and monitors a specific product ion for highly selective quantification. nih.gov |
| Limit of Detection | Femtomole (fmol) range | Achievable due to the high sensitivity of the technique. nih.gov |
Optimization of Derivatization and Chromatographic Parameters
The success of analyzing this compound hinges on the careful optimization of both the derivatization reaction and the subsequent chromatographic separation.
The derivatization of amino groups with Fmoc-Cl is highly dependent on the reaction conditions. Key parameters that must be optimized include pH, buffer system, and the molar ratio of the derivatizing reagent to the analyte.
pH and Buffer System : The reaction is typically carried out under alkaline conditions, as this deprotonates the amino group, making it a more effective nucleophile. Borate buffer is frequently used, with studies showing that a pH of around 11.4 can lead to the formation of stable derivatives. nih.gov The reaction is generally performed at ambient temperature. nih.gov
Reagent Ratio : The ratio of Fmoc-Cl to the amino acid is critical. An insufficient amount of reagent will lead to incomplete derivatization, while a large excess can complicate the chromatogram with byproducts. Studies on the derivatization of gabapentin, a related amino acid, found that a 2:1 molar ratio of Fmoc-Cl to the analyte was satisfactory for the process. scielo.br Calibration curves for other amino acids have been shown to be linear over a 10 to 300 molar ratio of Fmoc-Cl to total amino acid. nih.gov
Reaction Time : The reaction must proceed long enough for complete derivatization but not so long that significant degradation occurs. For many amino acids, a reaction time of 15-40 minutes at room temperature is sufficient. scielo.brnih.gov
Table 3: Optimization of Fmoc-Cl Derivatization Conditions
| Parameter | Condition | Outcome/Rationale | Source |
|---|---|---|---|
| pH | Alkaline (e.g., pH 11.4) | Promotes nucleophilic attack by the deprotonated amino group. | nih.gov |
| Buffer | Borate Buffer | Commonly used to maintain the required alkaline pH. | nih.govshimadzu.com |
| Temperature | Room Temperature (e.g., 25 °C) | Sufficient for reaction while minimizing degradation of the reagent and product. | scielo.br |
| Reagent Ratio | 2:1 (Fmoc-Cl : Analyte) | Found to be efficient for derivatization while managing byproducts. | scielo.br |
| Reaction Time | 15-40 minutes | Allows for reaction completion without excessive degradation. | scielo.brnih.gov |
A major challenge in Fmoc derivatization is the hydrolysis of the Fmoc-Cl reagent in the aqueous basic medium, which leads to the formation of 9-fluorenylmethanol (Fmoc-OH). scielo.br This byproduct not only consumes the reagent but can also interfere with the chromatographic analysis.
Strategies to control byproduct formation include:
Temperature Control : The degradation of both Fmoc-Cl and the derivatized product (gabapentin-N-Fmoc) was observed to accelerate at temperatures above 45 °C. Conducting the reaction at room temperature is therefore preferable to minimize the formation of Fmoc-OH. scielo.br
Reaction Time Management : Limiting the reaction time to the minimum required for complete derivatization (e.g., 15 minutes) helps to reduce the extent of hydrolysis. scielo.br
Enhanced reproducibility is also achieved through stable derivative formation. Fmoc derivatives of amino acids have been found to be stable for more than 48 hours, which permits the automated analysis of many samples in a sequence without significant degradation. nih.gov
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) : NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR would show characteristic signals for the aromatic protons on the fluorenyl group and the fluorinated benzoic acid ring, as well as the methylene (B1212753) and methine protons of the Fmoc linker.
¹³C NMR would provide information on every unique carbon atom in the molecule.
¹⁹F NMR would be particularly important, showing a signal corresponding to the fluorine atom on the benzoic acid ring, with its chemical shift and coupling constants providing information about its electronic environment.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR would identify the functional groups present. Key expected absorptions would include the N-H stretch of the carbamate (B1207046), the strong carbonyl (C=O) stretches of the carbamate and the carboxylic acid, and C-F bond vibrations.
High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact mass of the molecular ion with high precision, allowing for the confirmation of its elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the molecule. The spectrum displays characteristic chemical shifts and coupling patterns that correspond to the aromatic protons of the fluorobenzoic acid moiety and the protons of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the carboxylic acid, the aromatic rings, and the Fmoc group.
Fluorine-19 NMR (¹⁹F NMR) is particularly crucial for confirming the presence and position of the fluorine atom on the benzoic acid ring. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shift provides a clear indication of its electronic environment. This technique is a powerful tool for verifying the regiospecificity of fluorination in the compound.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | 8.0-8.2 | Doublet of doublets |
| ¹H | 7.8-7.9 | Doublet |
| ¹H | 7.6-7.7 | Doublet |
| ¹H | 7.3-7.5 | Multiplet |
| ¹H | 7.1-7.2 | Triplet of doublets |
| ¹H | 4.5-4.6 | Doublet |
| ¹H | 4.2-4.3 | Triplet |
| ¹³C | ~168 | Singlet |
| ¹³C | ~163 (d, J=250 Hz) | Doublet |
| ¹³C | ~156 | Singlet |
| ¹⁹F | ~ -110 | Singlet |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. This technique provides an extremely accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The experimentally measured mass is compared to the calculated theoretical mass, and a close match confirms the chemical formula of the compound. For this compound (C₂₂H₁₆FNO₄), the expected monoisotopic mass is approximately 377.1063 g/mol . HRMS analysis would typically be expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the compound's identity.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆FNO₄ |
| Calculated Monoisotopic Mass | 377.1063 g/mol |
| Typical Experimental Mass Accuracy | < 5 ppm |
X-ray Diffraction Analysis for Structural Elucidation of Related Compounds
While specific X-ray diffraction data for this compound itself may not be widely published, the technique is invaluable for determining the three-dimensional atomic arrangement of closely related crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, scientists can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. This method provides the most definitive proof of structure and has been applied to various Fmoc-protected amino acids and fluorinated benzoic acid derivatives. The insights gained from the X-ray crystallographic analysis of these related structures can be used to infer the likely solid-state conformation and packing of this compound.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in modern drug discovery and materials science. For Fmoc-2-amino-4-fluorobenzoic acid, these techniques can elucidate its potential interactions with biological targets and predict its binding affinity.
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations are well-established. Molecular docking simulations could be employed to predict how this molecule interacts with the active site of a target protein. For instance, in studies of other anthranilic acid derivatives, docking has been used to understand binding modes with receptors like the farnesoid X receptor (FXR). nih.gov A similar approach for this compound would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant protein target. The simulation would identify favorable binding poses and key intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and N-H groups, as well as π-π stacking interactions from the fluorenyl and phenyl rings. The fluorine substituent could also participate in specific interactions, such as halogen bonds or electrostatic interactions, which can significantly influence binding. nih.gov
Following the identification of binding modes, the binding affinity of this compound to a target can be predicted using scoring functions. These functions estimate the free energy of binding, providing a quantitative measure of the ligand's potential efficacy. For example, quantitative structure-activity relationship (QSAR) models have been successfully developed for other anthranilic acid derivatives to correlate their structural features with their biological activities. nih.gov A 2D-QSAR model for a series of anthranilic acid derivatives acting as FXR agonists showed a high predictive ability, with a squared correlation coefficient (R²) for the training set of 0.935 and for the test set of 0.902. nih.gov
Pharmacophore modeling is another valuable technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structure of this compound and comparing it to other active molecules, a pharmacophore model could be developed. This model would highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, and their spatial relationships, which are crucial for its interaction with a biological target.
Table 1: Representative Data from a QSAR Study on Anthranilic Acid Derivatives This table is illustrative of the type of data generated in QSAR studies and is based on a study of different anthranilic acid derivatives. nih.gov
| Model | N (training) | R² (training) | Q² (LOO) | N (test) | R² (test) |
|---|
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to this compound to understand its behavior at a subatomic level. nih.gov
These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively. For instance, quantum-chemical studies on biogenic amino acids have been used to evaluate properties such as dipole moment, polarizability, and ionization energy. researchgate.netresearchgate.net Similar calculations for this compound would provide a detailed picture of its electronic characteristics.
Advanced Intermolecular Interaction Analysis, e.g., Hirshfeld Surface Analysis
For this compound, a Hirshfeld surface analysis would be generated from its crystal structure data. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization allows for the identification of key interactions, such as hydrogen bonds and π-π stacking.
The analysis can be further broken down into 2D fingerprint plots, which quantify the contribution of different types of intermolecular contacts. For a molecule like this compound, one would expect significant contributions from H···H, C···H, O···H, and F···H contacts. The presence of the fluorenyl group would likely lead to prominent π-π stacking interactions, which would be visible in the fingerprint plots. In the study of Fmoc-β-amino butyric acid, H···H contacts were found to be the most significant contributor to the crystal packing. researchgate.net
Table 2: Illustrative Data from Hirshfeld Surface Analysis of Fmoc-β-amino butyric acid This table is based on a study of a different Fmoc-protected amino acid and serves as an example of the data generated. researchgate.net
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 71.6 |
| C···H/H···C | 15.3 |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-2-amino-4-fluorobenzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves protecting the amino group of 2-amino-4-fluorobenzoic acid with the Fmoc group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base (e.g., sodium carbonate) in dimethylformamide (DMF) at room temperature . Post-reaction, purification via reverse-phase HPLC is recommended to isolate the product from unreacted starting materials or side products. Analytical confirmation should include:
Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR to confirm fluorine substitution at the 4-position and assess electronic effects .
- 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or Fmoc-group complexity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities.
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid C=O at ~1650 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry or packing interactions, though fluorine’s electron-withdrawing nature may complicate crystal growth .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance from the fluorine substituent impedes Fmoc protection?
Methodological Answer: Fluorine’s steric and electronic effects may reduce nucleophilic amine reactivity. Mitigation strategies include:
- Solvent Optimization : Use DMF/DCM mixtures to balance solubility and reaction kinetics.
- Temperature Modulation : Increase reaction temperature (e.g., 40–50°C) to enhance activation energy, but avoid Fmoc-group degradation.
- Catalytic Additives : Add 1-hydroxybenzotriazole (HOBt) or DMAP to accelerate carbamate formation .
- Stepwise Monitoring : Use TLC or in-situ FTIR to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers address discrepancies in NMR data for this compound derivatives?
Methodological Answer: Common discrepancies arise from:
- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from residual protonated solvents.
- Dynamic Exchange : Fluorine’s electronegativity may cause pH-dependent shifts in carboxylic acid protons. Buffer the sample to pH ~7.0 for consistency.
- Impurity Peaks : Cross-validate with HPLC-MS to rule out side products (e.g., incomplete deprotection or hydrolysis).
- Crystallographic Validation : If available, compare NMR-derived bond angles/distances with X-ray data .
Q. What are the best practices for long-term storage and handling to maintain compound stability?
Methodological Answer:
- Storage Conditions :
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc-group cleavage or carboxylic acid dimerization .
- Desiccation : Use silica gel packs to avoid moisture-induced hydrolysis.
- Handling :
Q. How does the fluorine substituent influence reactivity compared to non-fluorinated analogs (e.g., Fmoc-2-aminobenzoic acid)?
Methodological Answer: Fluorine’s electron-withdrawing effect alters reactivity in key ways:
- Peptide Coupling : Reduces nucleophilicity of the amine, requiring stronger coupling agents (e.g., HATU vs. HBTU).
- Acid Stability : Enhances resistance to acidic cleavage of the Fmoc group, enabling selective deprotection in multi-step syntheses.
- Hydrophobicity : Increases logP, impacting solubility in aqueous media (e.g., SPPS resins may require DMF/THF mixtures) .
Q. What strategies are recommended for integrating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Selection : Use Wang or Rink amide resins pre-loaded with the first amino acid.
- Coupling Conditions :
- Activate with HBTU/HOBt/DIPEA in DMF (4:1 molar ratio relative to resin loading).
- Double coupling (2 × 1 hour) to ensure >99% incorporation efficiency.
- Deprotection : Remove Fmoc with 20% piperidine in DMF , monitoring by Kaiser test.
- Fluorine-Specific Challenges : Pre-swell resins in DMF/DCM (1:1) to improve accessibility of sterically hindered sites .
Q. How can researchers resolve contradictions between theoretical and experimental mass spectrometry data?
Methodological Answer:
- Isotopic Pattern Analysis : Fluorine (monoisotopic) vs. chlorine/bromine (split peaks) to confirm elemental composition.
- Adduct Identification : Use ESI+/ESI– switching to distinguish [M+H]⁺ from [M+Na]⁺ or solvent adducts.
- Fragmentation Studies : Perform MS/MS to compare predicted vs. observed fragments (e.g., loss of Fmoc group [–177 Da]).
- Cross-Platform Validation : Compare HRMS (Orbitrap) with MALDI-TOF for mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
